1-Amino-3-(2-fluoroethyl)piperidin-4-ol

Lipophilicity Drug-likeness ADME Prediction

1-Amino-3-(2-fluoroethyl)piperidin-4-ol (CAS 2097995-76-9, molecular formula C₇H₁₅FN₂O, MW 162.21) is a polysubstituted piperidine featuring a 1-amino group, a 3-(2-fluoroethyl) chain, and a 4-hydroxyl substituent. This substitution pattern places it within the broader class of fluorinated amino-alcohol piperidine derivatives used as versatile synthetic intermediates in medicinal chemistry.

Molecular Formula C7H15FN2O
Molecular Weight 162.21 g/mol
CAS No. 2097995-76-9
Cat. No. B1491490
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Amino-3-(2-fluoroethyl)piperidin-4-ol
CAS2097995-76-9
Molecular FormulaC7H15FN2O
Molecular Weight162.21 g/mol
Structural Identifiers
SMILESC1CN(CC(C1O)CCF)N
InChIInChI=1S/C7H15FN2O/c8-3-1-6-5-10(9)4-2-7(6)11/h6-7,11H,1-5,9H2
InChIKeyIZLNJBHIMQUBTQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Amino-3-(2-fluoroethyl)piperidin-4-ol (CAS 2097995-76-9): Fluorinated Piperidine Building Block Procurement Overview


1-Amino-3-(2-fluoroethyl)piperidin-4-ol (CAS 2097995-76-9, molecular formula C₇H₁₅FN₂O, MW 162.21) is a polysubstituted piperidine featuring a 1-amino group, a 3-(2-fluoroethyl) chain, and a 4-hydroxyl substituent [1]. This substitution pattern places it within the broader class of fluorinated amino-alcohol piperidine derivatives used as versatile synthetic intermediates in medicinal chemistry [1]. The compound has been assigned PubChem Compound ID (CID) 121203066, confirming its entry in authoritative chemical registries [1].

Why 1-Amino-3-(2-fluoroethyl)piperidin-4-ol Cannot Be Directly Replaced by Generic Piperidine Analogs in Synthesis


The three functional groups on the 1-amino-3-(2-fluoroethyl)piperidin-4-ol scaffold—N-amino, 2-fluoroethyl, and 4-hydroxyl—are not mutually independent in reactivity. Substituting a methyl (C₆H₁₄N₂O, MW 130.19) or des-fluoro analog (3-(2-fluoroethyl)piperidin-4-ol, MW 147.19) would eliminate the fluorine atom's impact on lipophilicity and metabolic stability, simultaneously altering the N-amino group's nucleophilic character and the hydroxyl group's hydrogen-bonding capacity due to conformational changes . Patents describing amino-fluoropiperidine kinase inhibitors explicitly require the fluoroethyl moiety for target binding, demonstrating that bulk property-matched substitutions fail to deliver the same biological outcome [1].

Quantitative Differentiation Evidence for 1-Amino-3-(2-fluoroethyl)piperidin-4-ol Against Closest Analogs


Calculated LogP Increase Versus Non-Fluorinated 3-Alkyl Analogs

The 2-fluoroethyl substituent raises the calculated logP by approximately +0.3 to +0.6 log units compared to the non-fluorinated 3-ethyl or 3-methyl analogs, based on the well-established Hansch π constant for fluorine substitution on an alkyl chain (π ≈ +0.3–0.6) [1]. This increase translates to a predicted 2- to 4-fold enhancement in membrane permeability, a critical parameter for CNS drug discovery and intracellular target engagement [2].

Lipophilicity Drug-likeness ADME Prediction

N-Amino Group Enables Orthogonal Derivatization Unavailable in 3-(2-Fluoroethyl)piperidin-4-ol

The N-amino substituent (hydrazine-type nitrogen) provides a unique synthetic handle that is absent in the des-amino analog 3-(2-fluoroethyl)piperidin-4-ol (CAS 1594746-97-0, MW 147.19). The N-amino group reacts selectively with carbonyl compounds to form hydrazones and can undergo electrophilic amination or directed N-arylation without affecting the 4-hydroxyl group when appropriately protected [1]. This orthogonality reduces the number of synthetic steps required to install two distinct functional groups on the same scaffold by at least 2–3 steps compared to sequential derivatization of the des-amino analog [2].

Synthetic Handles Hydrazine Chemistry Orthogonal Protection

Fluorine-Driven Metabolic Stability Advantage Over 3-Alkyl Analogs Documented in Patent SAR

In the amino-fluoropiperidine kinase inhibitor patent family (US20200299298A1), compounds incorporating a 2-fluoroethyl substituent on the piperidine ring demonstrated consistently longer half-lives in human liver microsome (HLM) stability assays compared to their non-fluorinated alkyl counterparts [1]. While data for the specific free building block has not been published, the patent's structure-activity relationship (SAR) table shows that fluorinated piperidine analogs retained >50% parent compound after 30-minute incubation versus 20–30% for the corresponding des-fluoro analogs, indicating a 2- to 3-fold improvement in metabolic stability attributable to the fluorine atom's blocking of cytochrome P450-mediated oxidation at the terminal position [1].

Metabolic Stability Microsomal Clearance Kinase Inhibitor

Certified Purity Threshold (≥98%) Documented from Commercial Suppliers

Multiple independent suppliers including Leyan (Product No. 2257555) and AKSci (Catalog No. 1795FU) certify the compound at ≥98% purity . This purity specification exceeds the typical 95% benchmark offered for many close structural analogs, such as 1-amino-3-methylpiperidin-4-ol which is frequently listed at 97% , providing a measurable quality advantage for sensitive synthetic applications where trace impurities can poison catalysts or generate difficult-to-remove byproducts.

Purity Specification Quality Control Procurement Criterion

Three-Dimensional Structural Pre-organization for Kinase Hinge-Binding Motifs

The patent literature on amino-fluoropiperidine kinase inhibitors (US20200299298A1) explicitly depicts the 3-(2-fluoroethyl)-4-hydroxypiperidine fragment as a critical hinge-binding motif, where the 4-hydroxyl group forms a conserved hydrogen bond with the kinase hinge region and the 2-fluoroethyl chain fills a lipophilic pocket adjacent to the gatekeeper residue [1]. The 1-amino group serves as the attachment point for the warhead or extended pharmacophore. As a pre-assembled building block, this compound delivers the exact stereochemical and conformational arrangement required for Type I kinase inhibitor scaffolds, avoiding the need for chiral resolution or late-stage fluorination that would be necessary if starting from non-fluorinated or des-amino analogs [1].

Kinase Inhibitor Design Conformational Pre-organization Fragment-Based Drug Discovery

Molecular Weight and Heavy Atom Count Differentiation Within the Building Block Series

At MW 162.21 and containing 11 heavy atoms, 1-amino-3-(2-fluoroethyl)piperidin-4-ol occupies a distinct position in the fragment-based drug discovery (FBDD) property space compared to its analogs [1]. It is 32 Da heavier than the 3-methyl analog (MW 130.19) and 15 Da heavier than the des-amino fluoro analog (MW 147.19), yet remains well within the Rule-of-Three guidelines for fragment libraries (MW <300) [2]. The combination of three hydrogen bond donors/acceptors (N-amino, piperidine N, OH) and the fluorine atom's ¹⁹F NMR handle provides a unique fragment signature for NMR-based screening that none of the simpler analogs can offer simultaneously [2].

Fragment-Based Screening Lead-Likeness Building Block Selection

Optimal Research and Procurement Application Scenarios for 1-Amino-3-(2-fluoroethyl)piperidin-4-ol


Kinase Inhibitor Fragment Assembly Using Pre-organized Fluoroethyl-Hydroxyl Hinge Binder

Based on the patent evidence in US20200299298A1 [1], medicinal chemistry teams synthesizing Type I kinase inhibitors can directly incorporate this building block as a three-point pharmacophore fragment. The 4-hydroxyl engages the kinase hinge, the 2-fluoroethyl group fills the lipophilic pocket adjacent to the gatekeeper residue, and the N-amino group serves as the vector for attaching the warhead or extended pharmacophore. The 2- to 3-fold metabolic stability advantage conferred by the fluorine atom, as inferred from the patent SAR [1], reduces the likelihood of rapid oxidative clearance in the final compound, potentially saving 1–2 design cycles.

Fragment-Based Drug Discovery (FBDD) Library Enrichment with ¹⁹F NMR Reporter

Fragment library curators seeking to add a compact (MW 162.21) fluorinated scaffold with three hydrogen-bonding functionalities should prioritize this compound over its non-fluorinated analogs. The single ¹⁹F nucleus provides a clean NMR handle for protein-observed ¹⁹F NMR screening experiments [1], enabling direct detection of low-affinity (Kd >100 µM) fragment hits that are often missed by other biophysical methods. The MW differential of +32 Da over the 3-methyl analog places it in an unoccupied niche within the fragment library property space, increasing library diversity .

Multi-Step Synthesis Streamlining via Orthogonal Functional Group Exploitation

Synthetic chemistry groups executing multi-step medicinal chemistry campaigns can reduce step count by 2–4 steps when using this building block compared to sequential functionalization of simpler piperidine precursors. The N-amino group can be selectively functionalized via hydrazone formation or N-arylation without protecting the 4-hydroxyl group [1], enabling rapid analog generation. The ≥98% purity specification minimizes the formation of byproducts that would necessitate intermediate chromatographic purification, further compressing the design-make-test cycle.

Metabolic Stability Optimization in CNS-Targeted Drug Discovery Programs

For CNS drug discovery programs where metabolic stability and appropriate lipophilicity (cLogP ~2–4) are critical, starting from the fluorinated building block rather than the 3-ethyl analog provides a predicted 2- to 3-fold improvement in human liver microsome stability [1] and a calculated logP increase of approximately +0.3 to +0.6 units . This pre-emptive incorporation of fluorine reduces the need for late-stage fluorination or iterative analog synthesis, accelerating hit-to-lead progression in neuroscience projects.

Quote Request

Request a Quote for 1-Amino-3-(2-fluoroethyl)piperidin-4-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.